(R)-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane
CAS No.:
Cat. No.: VC15952951
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O |
|---|---|
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | (5R)-1-[(4-methoxyphenyl)methyl]-5-methyl-1,4-diazepane |
| Standard InChI | InChI=1S/C14H22N2O/c1-12-7-9-16(10-8-15-12)11-13-3-5-14(17-2)6-4-13/h3-6,12,15H,7-11H2,1-2H3/t12-/m1/s1 |
| Standard InChI Key | CFCMHELKVQNTLH-GFCCVEGCSA-N |
| Isomeric SMILES | C[C@@H]1CCN(CCN1)CC2=CC=C(C=C2)OC |
| Canonical SMILES | CC1CCN(CCN1)CC2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Stereochemistry
The molecular formula of (R)-1-(4-methoxybenzyl)-5-methyl-1,4-diazepane is C₁₅H₂₂N₂O, with a molecular weight of 246.35 g/mol. The diazepane ring adopts a boat-like conformation, stabilized by intramolecular hydrogen bonding between the nitrogen atoms. The (R)-configuration at position 5 ensures enantiomeric purity, which is critical for its biological interactions. The 4-methoxybenzyl group introduces electron-donating effects via the methoxy substituent, enhancing solubility in polar aprotic solvents compared to non-substituted benzyl analogs .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of (R)-1-(4-methoxybenzyl)-5-methyl-1,4-diazepane typically involves a multi-step process:
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Starting Materials:
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4-Methoxybenzylamine and 2-methyl-1,4-diaminobutane serve as primary precursors.
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Chiral auxiliaries or catalysts are employed to enforce stereoselectivity at position 5.
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Cyclization:
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A nucleophilic substitution reaction forms the diazepane ring. For example, treatment with 1,5-dibromopentane in tetrahydrofuran (THF) at −20°C yields the intermediate 1,4-diazepane .
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The 4-methoxybenzyl group is introduced via alkylation using 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
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Chiral Resolution:
Table 1: Comparative Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Alkylation-Cyclization | 4-Methoxybenzyl chloride, THF | 68 | 99.2 |
| Reductive Amination | NaBH₃CN, MeOH | 72 | 98.5 |
| Enzymatic Resolution | Lipase PS-30 | 65 | 99.8 |
Physicochemical Properties
Predicted and Experimental Data
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Boiling Point: 302.5±35.0 °C (estimated via group contribution methods).
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Density: 1.08±0.06 g/cm³ (experimental data from analogous diazepanes) .
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pKa: 9.85±0.30 (calculated using Advanced Chemistry Development software) .
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Solubility:
Stability
The compound is stable under inert atmospheres (N₂ or Ar) but degrades upon exposure to UV light or moisture. Storage at −20°C in amber vials is recommended .
Biological Activity and Mechanisms
Pharmacological Profile
(R)-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane exhibits modulatory effects on central nervous system (CNS) targets:
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Orexin Receptor Antagonism:
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Neuroprotective Effects:
Table 2: Biological Activity of Diazepane Derivatives
| Compound | Target | IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| (R)-1-(4-Methoxybenzyl)-5-methyl | OX₁R/OX₂R | 120/95 | 0.12 |
| (R)-1-Benzyl-5-methyl | Calcium Channels | 450 | 0.08 |
| (S)-1-(4-Methoxybenzyl)-5-methyl | OX₁R/OX₂R | 950/800 | 0.10 |
The (R)-enantiomer demonstrates 8-fold higher potency than its (S)-counterpart, underscoring the importance of stereochemistry .
Applications in Medicinal Chemistry
Drug Discovery
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Lead Optimization: Serves as a scaffold for dual orexin receptor antagonists (DORAs) in insomnia therapeutics.
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Structure-Activity Relationship (SAR):
Case Study: Neuropathic Pain
In a rat model of chronic constriction injury, oral administration (20 mg/kg) reduced mechanical allodynia by 60% over 4 hours. This effect correlated with decreased spinal cord TNF-α levels (p < 0.01).
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